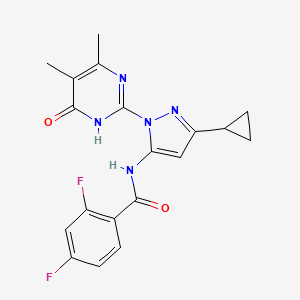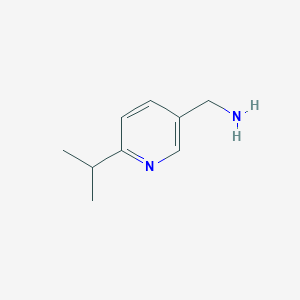
(6-Isopropylpyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalysis and Coordination Chemistry
Compounds structurally related to (6-Isopropylpyridin-3-yl)methanamine have been utilized in catalysis, particularly in the selective hydroxylation of alkanes. Diiron(III) complexes featuring tridentate 3N ligands, which share a structural resemblance, have shown efficient catalysis in the hydroxylation of cyclohexane and adamantane, with high selectivity and total turnover numbers (Sankaralingam & Palaniandavar, 2014)(Sankaralingam & Palaniandavar, 2014).
Biological Sensing and Photocytotoxicity
Ligands based on pyridine and related frameworks, including those similar to (6-Isopropylpyridin-3-yl)methanamine, have been employed in the development of luminescent lanthanide compounds for biological sensing. Additionally, iron complexes with these ligands have demonstrated unusual thermal and photochemical spin-state transitions, which could be exploited in various sensing and imaging applications (Halcrow, 2005)(Halcrow, 2005).
Enhanced Cellular Uptake and Photocytotoxicity
Iron(III) complexes of pyridoxal Schiff bases, which include structural motifs akin to (6-Isopropylpyridin-3-yl)methanamine, have been studied for their enhanced cellular uptake and remarkable photocytotoxicity. These complexes show preferential uptake in cancer cells and induce cell death through the generation of reactive oxygen species upon light exposure, highlighting their potential in targeted cancer therapy (Basu et al., 2015)(Basu et al., 2015).
Polymerization Catalysts
The synthesis and characterization of zinc(II) complexes bearing iminopyridine ligands, structurally related to (6-Isopropylpyridin-3-yl)methanamine, have been reported as pre-catalysts for the ring-opening polymerization of rac-lactide. These complexes demonstrate a preference for producing heterotactic polylactide, a key material in biodegradable polymers, underscoring their utility in sustainable polymer synthesis (Kwon, Nayab, & Jeong, 2015)(Kwon, Nayab, & Jeong, 2015).
Propiedades
IUPAC Name |
(6-propan-2-ylpyridin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)9-4-3-8(5-10)6-11-9/h3-4,6-7H,5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOHWKVVPFDXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Isopropylpyridin-3-yl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

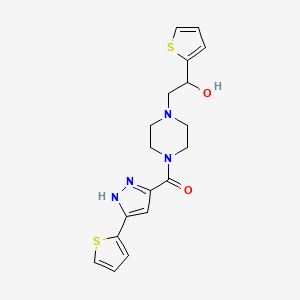
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3-bromophenyl)acetamide](/img/structure/B2840971.png)
![2-(2-(2-oxo-2H-chromen-3-yl)thiazol-4-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2840972.png)
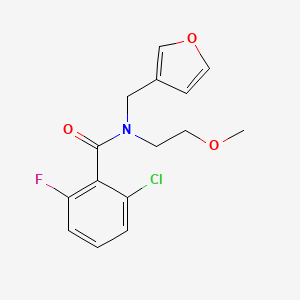

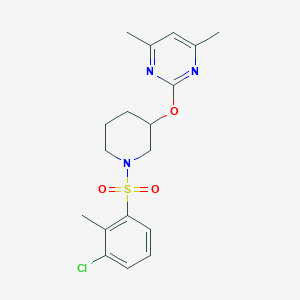

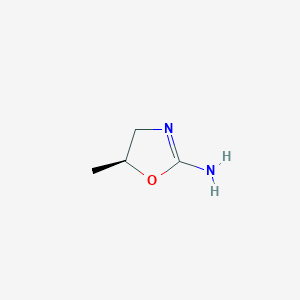
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B2840984.png)


![2,4-dichloro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2840988.png)
![Ethyl 3-[(3,5-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2840991.png)
